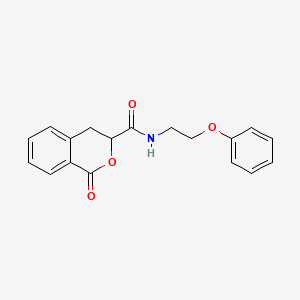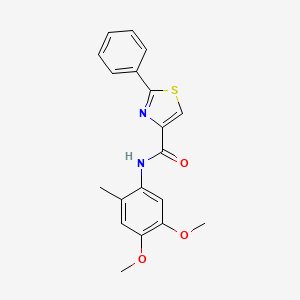
N-(1,1-dioxothiolan-3-yl)-7-methoxy-2-methylquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,1-dioxothiolan-3-yl)-7-methoxy-2-methylquinoline-3-carboxamide, also known as DMXAA, is a synthetic compound that has been studied for its potential anticancer properties. DMXAA was initially developed as a potential treatment for viral infections, but its anticancer properties were discovered during preclinical studies.
Mechanism of Action
N-(1,1-dioxothiolan-3-yl)-7-methoxy-2-methylquinoline-3-carboxamide exerts its anticancer effects by activating the immune system and inducing the production of cytokines, such as tumor necrosis factor-alpha (TNF-α) and interferon-alpha (IFN-α). These cytokines then stimulate the immune system to attack the tumor cells, leading to tumor necrosis and inhibition of tumor growth.
Biochemical and Physiological Effects:
N-(1,1-dioxothiolan-3-yl)-7-methoxy-2-methylquinoline-3-carboxamide has been shown to induce a variety of biochemical and physiological effects in cancer cells, including the activation of the NF-κB pathway, the inhibition of angiogenesis, and the induction of apoptosis. N-(1,1-dioxothiolan-3-yl)-7-methoxy-2-methylquinoline-3-carboxamide has also been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death.
Advantages and Limitations for Lab Experiments
One advantage of N-(1,1-dioxothiolan-3-yl)-7-methoxy-2-methylquinoline-3-carboxamide is its ability to induce tumor necrosis and inhibit tumor growth in a variety of cancer models. N-(1,1-dioxothiolan-3-yl)-7-methoxy-2-methylquinoline-3-carboxamide also has the potential to enhance the antitumor effects of chemotherapy and radiation therapy. However, one limitation of N-(1,1-dioxothiolan-3-yl)-7-methoxy-2-methylquinoline-3-carboxamide is its toxicity, which can limit its use in clinical settings.
Future Directions
Future research on N-(1,1-dioxothiolan-3-yl)-7-methoxy-2-methylquinoline-3-carboxamide could focus on identifying new cancer types that are sensitive to N-(1,1-dioxothiolan-3-yl)-7-methoxy-2-methylquinoline-3-carboxamide treatment, as well as developing new formulations of N-(1,1-dioxothiolan-3-yl)-7-methoxy-2-methylquinoline-3-carboxamide that can reduce its toxicity. Other possible directions for research could include investigating the mechanisms of N-(1,1-dioxothiolan-3-yl)-7-methoxy-2-methylquinoline-3-carboxamide-induced immune activation and exploring the potential of N-(1,1-dioxothiolan-3-yl)-7-methoxy-2-methylquinoline-3-carboxamide in combination with other immunotherapeutic agents.
Synthesis Methods
N-(1,1-dioxothiolan-3-yl)-7-methoxy-2-methylquinoline-3-carboxamide can be synthesized through a multi-step process that involves the reaction of 2-methyl-7-nitroquinoline with thionyl chloride, followed by the reaction of the resulting compound with 3-mercapto-1,2-dioxolan-4-one. The final product is obtained by reacting the intermediate compound with methylamine.
Scientific Research Applications
N-(1,1-dioxothiolan-3-yl)-7-methoxy-2-methylquinoline-3-carboxamide has been extensively studied for its potential use as an anticancer agent. Preclinical studies have shown that N-(1,1-dioxothiolan-3-yl)-7-methoxy-2-methylquinoline-3-carboxamide can induce tumor necrosis and inhibit tumor growth in a variety of cancer models, including melanoma, lung cancer, and prostate cancer. N-(1,1-dioxothiolan-3-yl)-7-methoxy-2-methylquinoline-3-carboxamide has also been shown to enhance the antitumor effects of chemotherapy and radiation therapy.
properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-7-methoxy-2-methylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-10-14(16(19)18-12-5-6-23(20,21)9-12)7-11-3-4-13(22-2)8-15(11)17-10/h3-4,7-8,12H,5-6,9H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQQDQKJBKCTDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=CC(=CC2=N1)OC)C(=O)NC3CCS(=O)(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxothiolan-3-yl)-7-methoxy-2-methylquinoline-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 3-(1H-indol-3-yl)propanoate](/img/structure/B7545784.png)
![5-(4-Fluorophenyl)-5-methyl-3-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B7545789.png)


![1-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]piperidin-2-one](/img/structure/B7545808.png)

![N-ethyl-2-ethylsulfonyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]benzamide](/img/structure/B7545830.png)
![1-[4-(3-Methoxy-4-methylbenzoyl)piperazin-1-yl]ethanone](/img/structure/B7545841.png)
![2-(3-cyano-1,2,4-triazol-4-yl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B7545847.png)
![N-methyl-3-[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]propanamide](/img/structure/B7545848.png)
![N-cyclopropyl-3-(2-hydroxyphenyl)-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B7545864.png)

![(4-methylsulfonylpiperazin-1-yl)-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)methanone](/img/structure/B7545887.png)